5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid
Beschreibung
5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid is a unique organic compound characterized by its bicyclic structure.
Eigenschaften
Molekularformel |
C8H10O4 |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
5-methoxycarbonylbicyclo[2.1.0]pentane-5-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-12-7(11)8(6(9)10)4-2-3-5(4)8/h4-5H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
AEMACJAOYCMZCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(C2C1CC2)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The methoxycarbonyl group is then introduced through esterification reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification processes such as crystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.1.0]pentane: Shares the bicyclic structure but lacks the methoxycarbonyl group.
Cyclopentane: A simpler cyclic compound without the bicyclic structure.
Methoxycarbonyl derivatives: Compounds with similar functional groups but different core structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
